Pentaethylene glycol di(p-toluenesulfonate) chemical properties
Pentaethylene glycol di(p-toluenesulfonate) chemical properties
An In-Depth Technical Guide to the Chemical Properties of Pentaethylene Glycol Di(p-toluenesulfonate)
Introduction: Bridging Molecules with Precision
Pentaethylene glycol di(p-toluenesulfonate) is a bifunctional molecule of significant interest in chemical synthesis, drug development, and materials science. It belongs to a class of polyethylene glycol (PEG) derivatives where the terminal hydroxyl groups of a five-unit ethylene glycol chain have been converted to p-toluenesulfonate (tosylate) esters. This structural modification imparts a unique combination of properties: the pentaethylene glycol backbone provides flexibility and influences solubility, while the two terminal tosylate groups serve as highly reactive sites for nucleophilic substitution.[1][2]
The primary utility of this compound stems from the exceptional nature of the tosylate group as a leaving group in substitution reactions.[3][4] This allows for the precise and efficient connection of the PEG spacer to other molecules, making it a valuable homobifunctional crosslinker.[2][5] Its applications are diverse, ranging from the synthesis of complex macrocycles like crown ethers and calixarenes to its modern use as a hydrophilic linker in advanced bioconjugation strategies, such as the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][5][6][] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and development professionals.
Core Chemical and Physical Properties
The physical state of pentaethylene glycol di(p-toluenesulfonate) is typically described as an off-white to light brown solid or a viscous liquid.[1][8][9] Its properties are a direct consequence of its molecular structure, which combines a polar polyether chain with bulky, aromatic tosyl groups.
Physicochemical Data Summary
A compilation of its key physical and chemical identifiers is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₄O₁₀S₂ | [1][2][10] |
| Molecular Weight | 546.65 g/mol | [1][2][8][11][12] |
| CAS Number | 41024-91-3 | [2][8][11] |
| Appearance | Off-white to light brown solid; viscous liquid | [1][8][9][13] |
| Density | ~1.26 g/mL at 25 °C | [2][5][8][11][14] |
| Refractive Index (n20/D) | ~1.524 | [2][5][8][11] |
| Boiling Point | 661.4 °C at 760 mmHg | [2][13] |
| Flash Point | 110 °C (230 °F) - closed cup | [2][8][11] |
Solubility Profile: A Tale of Two Moieties
The solubility of this compound is a critical factor in its application and is dictated by the interplay between its hydrophilic PEG core and its hydrophobic tosylate ends.
-
Aqueous Solubility : Despite its PEG backbone, the compound has very poor water solubility, being described as "not miscible or difficult to mix in water".[1][2][5][15] This is a crucial deviation from unmodified PEGs. The underlying cause is the replacement of the terminal hydroxyl groups, which are strong hydrogen bond donors, with bulky tosylate groups that lack this capability.[1] This prevents the molecule from effectively integrating into the hydrogen-bonded network of water.[1]
-
Organic Solvent Solubility : In stark contrast to its behavior in water, it demonstrates excellent solubility in a range of organic solvents.[1]
-
High Solubility : It is readily soluble in highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents such as chloroform and methylene chloride.[1] These solvents effectively solvate both the polar ether linkages and the tosylate groups.[1]
-
Limited Solubility : It shows reduced solubility in alcohols and toluene and is essentially insoluble in diethyl ether.[1]
-
Synthesis and Characterization
The most common method for preparing pentaethylene glycol di(p-toluenesulfonate) is the direct tosylation of pentaethylene glycol. This reaction exemplifies the conversion of a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).
Synthesis Workflow: The Tosylation Reaction
The synthesis involves reacting the two terminal hydroxyl groups of pentaethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is essential for neutralizing the HCl generated as a byproduct, which drives the reaction to completion.
Caption: Synthesis workflow for pentaethylene glycol di(p-toluenesulfonate).
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for tosylating glycols.[5][16]
Materials:
-
Pentaethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH) or Pyridine
-
Tetrahydrofuran (THF) / Water or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Alcohol Activation (if using KOH): In a flask under an inert atmosphere (e.g., nitrogen), dissolve pentaethylene glycol in a suitable solvent like ethylene glycol. Add potassium hydroxide and stir.[5]
-
Tosylation: Cool the reaction mixture to 0 °C. Slowly add a solution of p-toluenesulfonyl chloride in a solvent like THF.[5] If using pyridine as the base, it can also serve as the solvent.[16]
-
Reaction: Allow the mixture to stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).[5]
-
Workup: Quench the reaction by adding water.[5] Extract the product into an organic solvent such as dichloromethane.[5]
-
Washing: Wash the combined organic layers with brine to remove water-soluble impurities.[5]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography to yield the pure pentaethylene glycol di(p-toluenesulfonate).[5]
Spectroscopic Characterization
NMR spectroscopy is a primary tool for confirming the structure of the final product.
-
¹H NMR: The successful synthesis is confirmed by the appearance of signals corresponding to the aromatic protons of the tosyl groups (typically in the range of δ 7.3-7.8 ppm) and the methyl protons of the tosyl group (around δ 2.4 ppm).[5] The signals for the ethylene glycol chain protons will also be present (typically δ 3.5-4.2 ppm).[5] ¹H NMR spectra for this compound are available in public databases.[17][18]
Reactivity and Mechanistic Insights
The synthetic value of pentaethylene glycol di(p-toluenesulfonate) is almost entirely derived from the reactivity of its terminal tosylate groups.
The Tosylate: An Excellent Leaving Group
A hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water (H₂O), has a relatively high pKa (~15.7), making hydroxide a strong base.[3] To perform a substitution reaction, the hydroxyl must be converted into a group that is a weaker base and more stable upon departure.[3][19]
The tosylate group (-OTs) is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong (pKa ≈ -2.8). The resulting tosylate anion is highly stable due to resonance delocalization of the negative charge across its sulfonate group, making it a very weak base and thus easy to displace.[20]
Nucleophilic Substitution Reactions (Sₙ2)
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[3] As a substrate with primary carbons attached to the leaving groups, it reacts readily with a wide range of nucleophiles.
Key Mechanistic Points:
-
Stereochemistry: The initial tosylation of the alcohol occurs with retention of configuration at the carbon center.[4][20] However, the subsequent Sₙ2 displacement of the tosylate by a nucleophile proceeds with an inversion of stereochemistry at that carbon.
-
Reactivity: Alkyl tosylates are generally more reactive towards Sₙ2 reactions than the corresponding alkyl bromides or chlorides.[4] This allows reactions to proceed under milder conditions.[3]
Caption: Generalized Sₙ2 reaction at one terminus of the ditosylate.
Applications in Research and Development
The bifunctional nature of pentaethylene glycol di(p-toluenesulfonate) makes it a versatile tool for covalently linking molecular components.
PEG Linkers in Bioconjugation and Drug Delivery
In bioconjugation, PEG linkers are used to connect molecules, such as a small-molecule drug to a targeting antibody.[21][22] The PEG chain itself imparts several beneficial properties:
-
Increased Solubility: The hydrophilic PEG spacer can improve the aqueous solubility of hydrophobic drugs or proteins.[2][5][23]
-
Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation.[23]
-
Improved Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[23][24]
Pentaethylene glycol di(p-toluenesulfonate) serves as a reactive precursor for creating these linkers.[6][][12] The terminal tosylates can be displaced by nucleophiles on proteins (e.g., amine groups on lysine or thiol groups on cysteine) or on small-molecule drugs to form stable covalent bonds.[25]
Synthesis of Macrocycles
The compound is a key building block in supramolecular chemistry for the synthesis of macrocyclic compounds like crown ethers and calixarenes.[1][2][5][14] By reacting the ditosylate with a suitable di-nucleophile (e.g., a diol like 2,3-dihydroxybenzaldehyde), the PEG chain can cyclize to form large ring structures.[1][2][5] These macrocycles are known for their ability to selectively bind ions or small molecules.[1]
Caption: Conceptual use as a homobifunctional crosslinker.
Safety and Handling
Pentaethylene glycol di(p-toluenesulfonate) is classified as a chemical that requires careful handling in a laboratory setting.
-
Hazards Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10][11][13]
-
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety gloves, eye protection (eyeshields or goggles), and a lab coat.[8][13] Use only in a well-ventilated area or outdoors.[13]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[13] If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13] If eye irritation persists, get medical attention.
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[13]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed. It should be stored locked up.[13] The material can be hygroscopic.[2][10]
References
-
University of Calgary. Ch8 : Tosylates. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. [Link]
-
Lookchem. Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. [Link]
-
MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]
-
ACS Publications. (2017, November 29). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. [Link]
-
Chemistry LibreTexts. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]
-
Beilstein Journals. (2017, September 18). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). [Link]
-
Biocompare.com. Pentaethylene glycol di(p-toluenesulfonate) from MyBioSource.com. [Link]
-
SLS. Pentaethylene glycol di(p-tolu | 309583-25G | SIGMA-ALDRICH. [Link]
-
SpectraBase. Pentaethylene glycol di(p-toluenesulfonate). [Link]
-
Supporting Information. 1H and 13C NMR spectra of compound 2a. [Link]
-
PubMed. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
Patsnap Synapse. (2024, June 14). What is Para-Toluenesulfonamide used for?. [Link]
-
MDPI. Deep Eutectic Solvents and Pharmaceuticals. [Link]
Sources
- 1. Buy Pentaethylene glycol di(p-toluenesulfonate) | 41024-91-3 [smolecule.com]
- 2. Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE | lookchem [lookchem.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE | 41024-91-3 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Pentaethylene glycol di(p-toluenesulfonate) 95 41024-91-3 [sigmaaldrich.com]
- 9. Pentaethylene glycol di-p-toluenesulfonate, 90+% 5 g | Request for Quote [thermofisher.com]
- 10. Page loading... [guidechem.com]
- 11. 二对甲苯磺酸戊乙二醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Pentaethylene glycol di-p-toluenesulfonate, 90+% | Fisher Scientific [fishersci.ca]
- 16. echemi.com [echemi.com]
- 17. PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE(41024-91-3) 1H NMR [m.chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. purepeg.com [purepeg.com]
- 23. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
